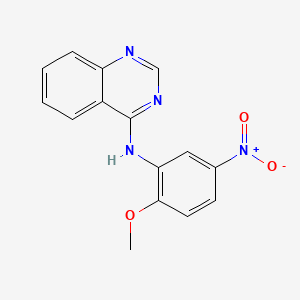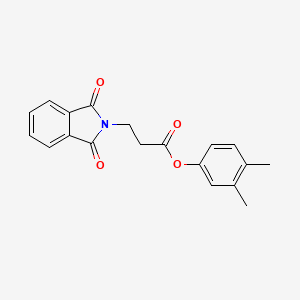
3,4-dimethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethylphenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.11575802 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chromatographic Analysis
Studies have utilized similar compounds for chromatographic analysis to understand the thermodynamic properties and isotherm data of various substances. For instance, research on the isotherm of 3-phenyl-1-propanol on different stationary phases highlighted the significance of corrections based on external porosities for accurate thermodynamic analyses (Guan & Guiochon, 1996).
Asymmetric Hydrogenation
The compound has been linked to the preparation of optically pure forms of related compounds through asymmetric hydrogenation, demonstrating its utility in producing enantiomerically pure substances. This process is crucial for the synthesis of pharmaceuticals and fine chemicals (O'reilly, Derwin, & Lin, 1990).
Glycoside and Glycosyl Ester Synthesis
Research has shown that related compounds facilitate the synthesis of glycosides and glycosyl esters through neighboring group participation, which is important for the stereocontrolled synthesis of complex molecules. These processes are foundational in medicinal chemistry and the development of therapeutic agents (Crich & Cai, 2007).
Photoreaction Studies
Compounds with similar structural features have been studied for their behavior in photochemical electron-transfer reactions, providing insights into the mechanisms of such reactions and their potential applications in photoredox catalysis (Mattes & Farid, 1986).
Polymorphism in Pharmaceutical Compounds
Investigations into the polymorphic forms of related compounds offer critical knowledge for pharmaceutical development, emphasizing the importance of solid-state characterization in ensuring drug stability and efficacy (Vogt, Williams, Johnson, & Copley, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3,4-dimethylphenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-7-8-14(11-13(12)2)24-17(21)9-10-20-18(22)15-5-3-4-6-16(15)19(20)23/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAXTXMQLVBRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1S*,5R*)-3-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5519772.png)
![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519781.png)
![6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)
![3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide](/img/structure/B5519806.png)
![4-bromo-2-chloro-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B5519809.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)
![5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)](/img/structure/B5519821.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)
![N-[2-(aminocarbonyl)phenyl]-2-ethoxybenzamide](/img/structure/B5519829.png)
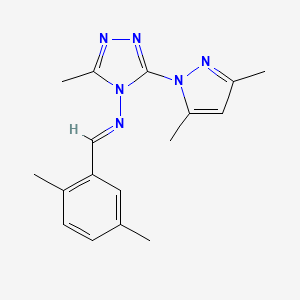
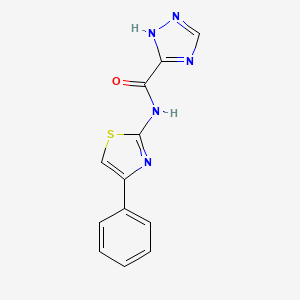
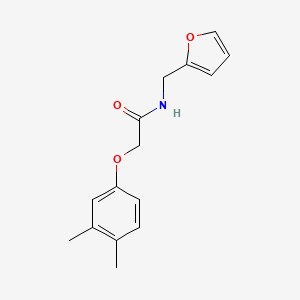
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide hydrochloride](/img/structure/B5519864.png)
